molecular formula C19H22N2O2 B5618063 4-benzyl-1-(4-nitrobenzyl)piperidine

4-benzyl-1-(4-nitrobenzyl)piperidine

Cat. No.: B5618063
M. Wt: 310.4 g/mol
InChI Key: XMDDGLDGPJZGSI-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-nitrobenzyl)piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₂₀N₂O₂ and a molecular weight of 296.4 g/mol. This piperidine derivative is of significant interest in scientific research, particularly within medicinal chemistry and neuroscience. Piperidine-based compounds are recognized as privileged structures in drug design due to their diverse pharmacological potential. The structural motif of a piperidine ring substituted with benzyl and nitrophenyl moieties is frequently explored in the design of novel bioactive molecules. This compound is structurally classified as a 1,4,4-trisubstituted piperidine, a class known for its versatility and relevance in antiviral and neurological research. Compounds based on the N-benzylpiperidine scaffold have demonstrated potent biological activities, including acetylcholinesterase (AChE) inhibitory activity at nanomolar concentrations. Such inhibitors are valuable tools for investigating cholinergic pathways and are relevant to the study of neurodegenerative conditions. Furthermore, structurally related 1,4,4-trisubstituted piperidines have been identified as a novel class of non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), indicating their potential utility in coronavirus research. The product is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-benzyl-1-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-21(23)19-8-6-18(7-9-19)15-20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDDGLDGPJZGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Electronic and Functional Group Effects

  • In contrast, the trimethylbenzyl group in M1BZP provides steric bulk and hydrophobicity, favoring interactions with hydrophobic pockets in SARS-CoV-2 Mpro .
  • Sulfonyl vs. Nitro Substituents : The 3-iodobenzylsulfonyl group in the σ1 ligand () contributes to both steric bulk and hydrogen-bonding capacity, whereas the nitro group may prioritize π-π stacking or electrostatic interactions .

Pharmacological and Binding Comparisons

  • Antiviral Activity : M1BZP demonstrated superior in silico binding to SARS-CoV-2 targets compared to nitro-substituted analogues, likely due to optimized hydrophobic interactions .
  • NMDA Receptor Modulation : The butynyl linker in 4-benzyl-1-(4-phenyl-3-butynyl)piperidine () enhances NR1A/2B subtype selectivity, while nitrobenzyl substitution could alter pharmacokinetics due to increased polarity .

Q & A

Q. What synthetic routes are recommended for preparing 4-benzyl-1-(4-nitrobenzyl)piperidine?

The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting a nitrobenzyl halide (e.g., 4-nitrobenzyl chloride) with a benzylpiperidine precursor under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like sodium carbonate to neutralize HCl byproducts . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures high purity. Intermediate steps may require protecting groups to prevent side reactions at the piperidine nitrogen.

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. Which analytical techniques are essential for confirming structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions on the piperidine ring and benzyl groups. For example, aromatic protons from the nitrobenzyl group appear downfield (~8.2 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by peak area).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

Key variables include:

  • Solvent Choice : Acetonitrile or DMF enhances solubility of nitrobenzyl intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of nitrobenzyl halide to piperidine precursor minimizes unreacted starting material.
  • Catalysis : Add KI (10 mol%) to accelerate halogen exchange in SN2 reactions .
  • Temperature : Reflux at 80–100°C for 12–24 hours ensures completion. Monitor by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Impurity Analysis : Run LC-MS to detect byproducts (e.g., dehalogenated or oxidized derivatives).
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals from benzyl and piperidine groups .

Q. What strategies improve solubility for in vitro pharmacological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
  • Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in diethyl ether .
  • Prodrug Design : Introduce phosphate or acetyl groups to enhance hydrophilicity .

Q. How is thermal stability assessed for long-term storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates stability at -20°C).
  • Accelerated Aging Studies : Store at 40°C/75% RH for 6 months and monitor purity via HPLC .

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